Methyl 2-[(piperidin-1-yl)carbonyl]benzoate
Description
Methyl 2-[(piperidin-1-yl)carbonyl]benzoate is a benzoate ester derivative featuring a piperidine-substituted carbonyl group at the ortho position of the aromatic ring.
Properties
IUPAC Name |
methyl 2-(piperidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-8-4-3-7-11(12)13(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLMQFWVMWERBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(piperidin-1-yl)carbonyl]benzoate can be synthesized through several synthetic routes. One common method involves the reaction of methyl 2-bromobenzoate with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(piperidin-1-yl)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperidine derivatives .
Scientific Research Applications
Methyl 2-[(piperidin-1-yl)carbonyl]benzoate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(piperidin-1-yl)carbonyl]benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Amide-Linked Piperidine Derivatives
Several methyl benzoate derivatives with amide-linked piperidine or related heterocycles have been synthesized and characterized:
| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Methyl 2-[2-(piperidin-1-yl)acetamido]benzoate (4c) | Piperidinyl acetamido group | 85 | 94 | High yield, solid at room temp |
| Methyl 2-(2-morpholinoacetamido)benzoate (4d) | Morpholino acetamido group | 80 | 92 | Slightly lower yield vs. 4c |
- Structural Insights : Replacement of piperidine with morpholine (as in 4d) reduces melting point marginally (94°C → 92°C) and yield (85% → 80%), suggesting that the heterocycle’s rigidity and hydrogen-bonding capacity influence crystallization and reactivity .
- Synthetic Utility : These analogs are synthesized via nucleophilic substitution or amidation, with yields dependent on steric and electronic effects of the substituents.
Pesticide-Related Benzoate Esters
Methyl benzoate derivatives with sulfonylurea or pyrimidinyl groups are widely used as herbicides, demonstrating the structural versatility of the benzoate scaffold:
| Compound Name (Example) | Substituent | Application |
|---|---|---|
| Bensulfuron methyl ester | Dimethoxy-pyrimidinyl sulfonylurea group | Herbicide (rice fields) |
| Tribenuron methyl ester | Pyrimidinyloxy sulfonylurea group | Broadleaf weed control |
| Haloxyfop methyl ester | Phenoxypropanoate group | Grass-specific herbicide |
- Key Differences: Unlike Methyl 2-[(piperidin-1-yl)carbonyl]benzoate, these compounds feature sulfonylurea or phenoxypropanoate groups, which confer herbicidal activity via acetolactate synthase (ALS) inhibition . The absence of a piperidine moiety in these pesticides highlights the critical role of substituents in determining biological targets.
Pharmaceutical Piperidine-Benzoate Hybrids
Phenoxyethyl piperidine-benzoate hybrids (e.g., Eli Lilly’s Prep 14–16) illustrate structural variations in drug discovery:
| Compound (Preparation No.) | Substituent | Molecular Weight (m/z) |
|---|---|---|
| Prep 14 | Phenoxyethyl-piperidine linked via amide | 397 (M + H)+ |
| Prep 15 | Piperidine-carbonyl with propyl side chain | 425 (M + H)+ |
- Structural Impact: The addition of phenoxyethyl or cyclopropyl groups increases molecular weight (397–425 m/z) and likely enhances lipophilicity, which could improve blood-brain barrier penetration or target binding .
- Therapeutic Relevance : These compounds are designed for arthritis treatment, underscoring the role of piperidine-benzoate hybrids in modulating inflammatory pathways.
Impurity and Metabolic Considerations
Impurities such as Repaglinide Ethyl Ester (MM0944.05) share a piperidin-1-yl-phenyl backbone but differ in ester groups (ethyl vs. methyl). Such variations affect metabolic stability; ethyl esters may exhibit slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics .
Biological Activity
Methyl 2-[(piperidin-1-yl)carbonyl]benzoate is a compound characterized by its unique structural features, which include a benzoate moiety and a piperidine ring. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The compound's structure integrates a piperidine ring that may enhance its pharmacological properties, particularly in neuropharmacology. The presence of functional groups such as the carbonyl and ester functionalities contributes to its reactivity and potential interactions with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
1. Antitumor Activity:
The compound has been evaluated for its antitumor properties. Research suggests that derivatives containing piperidine or imidazolidinone structures often demonstrate inhibitory effects on tumor growth. For instance, compounds similar to this compound have shown promising results in inhibiting protein tyrosine kinases, which are critical in cancer progression .
2. Antimicrobial Effects:
Compounds with similar structural frameworks have been investigated for their antimicrobial properties. The piperidine component may contribute to these effects by interacting with bacterial cell membranes or essential metabolic pathways .
3. Central Nervous System Activity:
The piperidine moiety is known for its role in central nervous system activity. This suggests that this compound could be a candidate for further research in neuropharmacology, potentially offering therapeutic benefits in neurological disorders .
Understanding the mechanism of action of this compound is crucial for elucidating its therapeutic potential. Interaction studies are necessary to assess its binding affinity to specific receptors or enzymes relevant to its proposed targets. Preliminary assays could involve evaluating its pharmacokinetics and pharmacodynamics, which will help clarify how the compound exerts its biological effects .
Case Studies and Research Findings
Several studies have explored related compounds and their biological activities:
Future Directions
Further research is essential to fully understand the biological activity of this compound. Future studies should focus on:
- In vitro and in vivo studies : To evaluate the efficacy and safety profile of the compound.
- Mechanistic studies : To elucidate the pathways involved in its biological effects.
- Structure-activity relationship (SAR) : To optimize the compound's structure for enhanced therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[(piperidin-1-yl)carbonyl]benzoate, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via amide coupling between methyl 2-carboxybenzoate and piperidine derivatives. For example, analogous syntheses (e.g., Methyl 2-[2-(piperidin-1-yl)acetamido]benzoate) achieve 85% yield using mild conditions (room temperature, dichloromethane solvent, and coupling agents like EDC/HOBt) . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Proton and carbon NMR (¹H, ¹³C) identify substituent patterns, such as the piperidinyl carbonyl group (δ ~165-170 ppm for carbonyl carbons) .
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) monitors purity. Mobile phases often combine methanol and acetate buffers (e.g., 65:35 methanol:buffer, pH 4.6) .
- TLC : Silica gel plates with ethyl acetate/hexane (1:1) can track reaction progress .
Q. How can researchers confirm the crystal structure of this compound and its derivatives?
- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For unstable crystals, low-temperature data collection (e.g., 100 K) and twinning corrections may be required .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
- Methodology : Discrepancies in NMR or mass spectra often arise from rotational isomers or residual solvents. Techniques include:
- Variable Temperature (VT) NMR : To observe dynamic equilibria (e.g., amide bond rotation) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ with <2 ppm error) .
- Cross-validation : Compare data with structurally analogous compounds (e.g., Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate) .
Q. What challenges arise in crystallizing this compound, and how can crystallization conditions be optimized?
- Methodology : The compound’s flexibility (piperidine ring) and polar carbonyl groups complicate crystallization. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., methanol/dichloromethane) to balance solubility.
- Additives : Small amounts of acetic acid or triethylamine can stabilize hydrogen-bonding networks .
- Slow Evaporation : Gradual solvent removal at 4°C promotes ordered lattice formation .
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
- Methodology :
- DFT Calculations : Model transition states for amide bond formation or piperidine ring conformational changes.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes with hydrophobic active sites) using PubChem 3D conformers .
Q. What are the implications of substituting the piperidine moiety with other heterocycles (e.g., morpholine, pyrrolidine) on bioactivity?
- Methodology : Synthesize analogs (e.g., Methyl 2-(morpholinoacetamido)benzoate) and compare:
- Enzymatic Assays : Test inhibition of proteases or kinases (common targets for amide-containing compounds).
- LogP Measurements : Assess lipophilicity changes via HPLC retention times .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or yields for this compound?
- Methodology :
- Reproducibility Checks : Verify purity via elemental analysis or LC-MS.
- Contextual Factors : Note differences in solvent grades, heating rates (melting points), or isolation methods (e.g., column vs. recrystallization) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
